molecular formula C17H14BrN3O2 B2866957 N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide CAS No. 1170846-87-3

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide

Cat. No.: B2866957
CAS No.: 1170846-87-3
M. Wt: 372.222
InChI Key: GIDKDRADUGQFIJ-UHFFFAOYSA-N
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Description

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromophenyl group and a p-tolyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl group using bromine or a brominating agent such as N-bromosuccinimide.

    Attachment of the p-tolyl group: This can be done through a coupling reaction, such as a Suzuki coupling, where a p-tolylboronic acid is reacted with a halogenated oxadiazole derivative in the presence of a palladium catalyst.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers, dyes, and sensors.

Mechanism of Action

The mechanism by which N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of specific biochemical pathways. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide can be compared with other similar compounds, such as:

    N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical and biological properties.

    N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide: This compound has a meta-tolyl group instead of a para-tolyl group, which may affect its reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-11-5-7-12(8-6-11)9-15(22)19-17-21-20-16(23-17)13-3-2-4-14(18)10-13/h2-8,10H,9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDKDRADUGQFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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